molecular formula C17H16ClN5O2 B5542545 5-amino-1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5542545
M. Wt: 357.8 g/mol
InChI Key: KFIFYNBJRNHPKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the one , often involves ruthenium-catalyzed cycloaddition reactions. For instance, a protocol based on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids, which are critical for creating triazole-based scaffolds (Ferrini et al., 2015). Additionally, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide synthesis, using 4-chlorobenzenamine as the starting material, showcases the complexity and efficiency of synthesizing related compounds (Kan, 2015).

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are pivotal in determining the molecular structure of triazole derivatives. For example, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole I was elucidated using these methods, revealing specific dihedral angles and hydrogen bonding patterns that contribute to the molecule's stability and reactivity (Șahin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of triazole compounds, including the ability to undergo the Dimroth rearrangement, is a critical aspect of their chemistry. This reactivity is exploited in the synthesis of biologically active compounds and peptidomimetics based on the triazole scaffold (Ferrini et al., 2015). Moreover, the formation of various derivatives through reactions with primary amines and the conversion to Schiff bases and Mannich base derivatives highlight the versatile chemical properties that these molecules possess (Bektaş et al., 2010).

Scientific Research Applications

Synthesis and Antimicrobial Activities

1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, have been found to possess good to moderate activities against various microorganisms, showcasing the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Synthesis for Triazole-based Scaffolds

Triazole derivatives, particularly 5-amino-1,2,3-triazole-4-carboxylic acid, have been synthesized using ruthenium-catalyzed cycloaddition reactions for the preparation of peptidomimetics or biologically active compounds. This highlights the compound's utility in creating diverse biologically relevant molecules, expanding the scope of research in medicinal chemistry and drug design (Ferrini et al., 2015).

Corrosion Inhibition

Triazole derivatives have also been studied for their corrosion inhibition properties on metals in acidic media. The findings suggest that certain 1,2,4-triazole compounds are effective in protecting metals against corrosion, which has significant implications for industrial applications, including in the maintenance of metal infrastructure and in manufacturing processes (Elbelghiti et al., 2016).

properties

IUPAC Name

5-amino-1-(4-chlorophenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(19)23(22-21-15)12-9-7-11(18)8-10-12/h3-10H,2,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIFYNBJRNHPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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